Product packaging for Isoxazolidine(Cat. No.:CAS No. 504-72-3)

Isoxazolidine

Cat. No.: B1194047
CAS No.: 504-72-3
M. Wt: 73.09 g/mol
InChI Key: CIISBYKBBMFLEZ-UHFFFAOYSA-N
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Description

Significance of Isoxazolidine in Heterocyclic Chemistry

Isoxazolidines are significant building blocks in heterocyclic chemistry, primarily due to their role as versatile synthetic intermediates. mdpi.com The inherent reactivity of the N-O bond allows for its cleavage under mild reducing conditions, providing access to a variety of other important functional groups and molecular scaffolds. dergipark.org.tr This attribute makes isoxazolidines valuable precursors for the synthesis of complex molecules, including 1,3-amino alcohols, alkaloids, amino acids, and amino sugars. researchgate.netpreprints.org The ability to generate multiple stereogenic centers in a single step during their synthesis further enhances their significance. dergipark.org.tr

The 1,3-dipolar cycloaddition of nitrones with alkenes is a cornerstone of this compound synthesis. dergipark.org.trchemistryjournal.net This reaction is highly regarded for its efficiency and stereocontrol, allowing for the creation of complex cyclic systems with defined three-dimensional arrangements. researchgate.netqu.edu.sa The versatility of this method, which can be adapted to produce a wide array of substituted isoxazolidines, underscores the importance of this heterocyclic system in synthetic organic chemistry. mdpi.com

Historical Context of this compound Discovery and Early Synthetic Endeavors

The foundation of this compound chemistry is deeply rooted in the development of 1,3-dipolar cycloaddition reactions, a concept first systematically studied by Rolf Huisgen in 1960. qu.edu.sa This work demonstrated that 1,3-dipoles, such as nitrones, can react with dipolarophiles, like alkenes, in a concerted fashion to form five-membered heterocyclic rings. qu.edu.sa Early synthetic methods for preparing nitrones, the key precursors to isoxazolidines, included the condensation of aldehydes or ketones with hydroxylamines and the oxidation of N,N-disubstituted hydroxylamines. nbu.ac.in These early endeavors, often requiring heating or refluxing in organic solvents, laid the groundwork for the more refined synthetic strategies used today. dergipark.org.tr

The this compound Structural Motif: A Privileged Scaffold in Chemical Space

The this compound ring is considered a "privileged scaffold" in medicinal chemistry. scite.aicapes.gov.bracs.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The this compound structure can act as a mimic for various biologically important molecules, including nucleosides, carbohydrates, and amino acids. scite.aiacs.org This mimicry allows this compound-containing compounds to interact with biological systems in a specific manner, leading to a wide range of biological activities.

The unique three-dimensional structure of the this compound ring, combined with the ability to introduce a variety of substituents, allows for the fine-tuning of its biological properties. This has led to the discovery of this compound derivatives with a broad spectrum of activities. dergipark.org.tr

Overview of Current Research Trajectories in this compound Chemistry

Contemporary research in this compound chemistry is focused on several key areas. A major trajectory involves the development of new and more efficient synthetic methodologies. This includes the use of microwave irradiation to accelerate reaction times and improve yields, as well as the development of novel catalytic systems, including metal and organocatalysis, to enhance stereoselectivity. chim.itresearchgate.net

Another significant area of research is the expansion of the applications of isoxazolidines as synthetic intermediates. mdpi.com Chemists are continually exploring new ways to transform the this compound ring into other valuable molecular structures, further solidifying its role as a versatile building block in organic synthesis. mdpi.comprimescholars.com

Furthermore, there is a strong and ongoing interest in the biological activities of this compound derivatives. scite.aiumsida.ac.id Researchers are actively synthesizing and screening new this compound-containing compounds for a wide range of therapeutic applications. umsida.ac.ideurekaselect.com This includes the design of novel this compound-based molecules with potential uses in various fields of medicine. eurekaselect.com The exploration of this compound derivatives as multifunctional agents is also a growing area of interest. umsida.ac.id

Interactive Data Table: Synthesis of this compound Derivatives

The following table summarizes various synthetic approaches to this compound derivatives, highlighting the reactants, reaction conditions, and yields.

DipoleDipolarophileReaction ConditionsYield (%)Reference
α-Aryl-N-methyl nitronesDiethyl maleateToluene, reflux, 8 h77-92 dergipark.org.tr
α-Glutaraldehyde-N-aryl nitroneCinnamaldehydeReflux85-90 chemistryjournal.net
NitronesSubstituted olefinsReflux40-66 tubitak.gov.tr
(-)-Menthone-derived nitroneAllyl bromideMicrowave irradiation98 researchgate.net
2,3-Diaryl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidinesSodium borohydride (B1222165)-92 mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7NO B1194047 Isoxazolidine CAS No. 504-72-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-4-5-3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIISBYKBBMFLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198445
Record name Isoxazolidine
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Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

504-72-3
Record name Isoxazolidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxazolidine
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Record name Isoxazolidine
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Synthetic Methodologies for Isoxazolidine Ring Systems

1,3-Dipolar Cycloaddition Reactions in Isoxazolidine Synthesis

The 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile). mdpi.com This reaction class is a cornerstone for the synthesis of five-membered heterocycles, allowing for the creation of up to three contiguous stereocenters in a single step. dergipark.org.trmdpi.com Among the various 1,3-dipoles, nitrones are particularly valuable for the construction of isoxazolidines through their reaction with alkenes (olefinic dipolarophiles). dergipark.org.trmdpi.comwikipedia.org

The reaction proceeds via a [3+2] cycloaddition mechanism, forming a new C-C and a new C-O bond. wikipedia.org The versatility of this method stems from the wide variety of nitrones and alkenes that can be employed, leading to a diverse range of substituted isoxazolidines. mdpi.com Furthermore, the resulting this compound ring contains a labile N-O bond that can be readily cleaved under mild reductive conditions, providing access to valuable 1,3-aminoalcohols, which are important building blocks in natural product synthesis. dergipark.org.trrsc.orgmdpi.com

Nitrone-Olefin Cycloadditions for this compound Formation

The reaction between a nitrone and an olefin is a highly efficient and stereospecific process for generating the this compound core. wikipedia.orgresearchgate.net This transformation is a classic example of a 1,3-dipolar cycloaddition, where the nitrone acts as the 1,3-dipole. wikipedia.org The reaction is generally concerted, although an asynchronous mechanism where the two new sigma bonds are formed at slightly different rates is widely accepted. mdpi.com

Intermolecular cycloadditions involve the reaction of a nitrone with a separate alkene molecule. acs.org This approach is highly versatile for the synthesis of a wide range of this compound derivatives. dergipark.org.tr The reaction conditions, including solvent and temperature, can influence the reaction rate and, in some cases, the selectivity. chim.it For instance, solvent-free conditions have been shown to improve conversion rates, shorten reaction times, and minimize the formation of degradation byproducts in certain cases. acs.org

The reaction of nitrones with terminal alkenes, whether they are alkyl or aryl substituted, typically proceeds with high regioselectivity to yield 5-substituted isoxazolidines. wikipedia.org This outcome is governed by the frontier molecular orbital (FMO) interactions between the nitrone and the alkene. wikipedia.org

When the nitrone and the olefin functionalities are present within the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur, leading to the formation of fused or bridged bicyclic this compound systems. wikipedia.orgrsc.org This strategy is particularly powerful for the rapid construction of complex polycyclic frameworks, which are common motifs in natural products. rsc.orgwhiterose.ac.uk

The tether connecting the nitrone and the alkene plays a crucial role in controlling the regioselectivity and stereoselectivity of the cycloaddition, often overriding the inherent electronic preferences observed in intermolecular reactions. rsc.org For example, intramolecular cycloadditions of nitrones derived from quaternary aldehydes bearing an alkenyl group can lead to the formation of bicyclic this compound products. whiterose.ac.uk Similarly, novel tricyclic eight-membered rings containing a cis-fused this compound have been synthesized via intramolecular nitrone-alkene cycloadditions under mild conditions. thieme-connect.com The reaction of N-allylindole-2-carbaldehydes with N-methylhydroxylamine also proceeds through an intramolecular cycloaddition to form this compound rings fused to pyrrolo[1,2-a]indole systems. publish.csiro.au

The regioselectivity of the nitrone-olefin cycloaddition is significantly influenced by the electronic nature of the substituents on the dipolarophile (alkene). wikipedia.orgrasayanjournal.co.in This selectivity can be rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. wikipedia.orgrsc.org

Generally, two main types of interactions govern the regiochemical outcome:

HOMO(dipole)-LUMO(dipolarophile) control: This interaction is dominant when the dipolarophile is electron-deficient, meaning it possesses electron-withdrawing groups (e.g., nitro, sulfone). wikipedia.orgchesci.com In this scenario, the reaction favors the formation of 4-substituted isoxazolidines. wikipedia.orgrsc.org

LUMO(dipole)-HOMO(dipolarophile) control: This interaction predominates when the dipolarophile is electron-rich or electron-neutral (e.g., substituted with alkyl or aryl groups). wikipedia.orgrasayanjournal.co.in This leads to the preferential formation of 5-substituted isoxazolidines. wikipedia.orgrsc.org

With weakly electron-deficient alkenes, such as acrylonitrile (B1666552) and ethyl acrylate (B77674), both FMO interactions can be influential, sometimes leading to a mixture of regioisomers. rsc.orgrasayanjournal.co.in However, even in these cases, the LUMO(dipole)-HOMO(dipolarophile) interaction often has a greater influence on the regioselectivity. rasayanjournal.co.in The presence of an allylic oxygen atom on the dipolarophile has been observed to strongly direct the regioselectivity towards the formation of 4-alkoxymethylisoxazolidines, irrespective of the dipolarophile's geometry. clockss.org

Table 1: Regioselectivity in Intermolecular Nitrone Cycloadditions

NitroneDipolarophileDominant FMO InteractionMajor RegioisomerReference
Generic NitroneElectron-Rich Alkene (e.g., Alkyl, Aryl)LUMO(nitrone)-HOMO(alkene)5-substituted this compound wikipedia.org
Generic NitroneElectron-Deficient Alkene (e.g., Nitroethylene)HOMO(nitrone)-LUMO(alkene)4-substituted this compound wikipedia.orgrsc.org
Generic NitroneWeakly Electron-Deficient Alkene (e.g., Ethyl Acrylate)Both, with LUMO(nitrone)-HOMO(alkene) often more influentialMixture, often favoring 5-substituted rsc.orgrasayanjournal.co.in

The stereochemical outcome is often dictated by the facial selectivity of the dipolarophile's approach to the nitrone. acs.org For instance, in the cycloaddition of a chiral nitrone derived from D-glyceraldehyde with methyl acrylate, the diastereofacial selectivity is controlled by the electronic nature of the dipolarophile, leading to a product arising from an endo approach. qu.edu.sa In another example, the cycloaddition of a chiral nitrone derived from L-erythrulose with acrylonitrile provided predominantly one diastereomeric adduct. acs.orgnih.gov

The steric bulk of substituents on the nitrone can also influence the reaction. For example, sterically hindered nitrones may require harsher reaction conditions. mdpi.com The nature of the substituent can also impact the stability of the nitrone itself; electron-donating groups on an aromatic ring attached to the nitrone can sometimes lead to decomposition at elevated temperatures, while electron-withdrawing groups can facilitate the cycloaddition. acs.org Cyclic nitrones generally exhibit faster reactivity and higher regio- and stereoselectivity compared to their acyclic counterparts due to their constrained conformation. qu.edu.sa

Table 2: Influence of Nitrone Structure on Cycloaddition Outcomes

Nitrone TypeKey FeatureImpact on CycloadditionExample/Reference
Chiral Acyclic NitroneDerived from chiral pool (e.g., D-glyceraldehyde)Induces diastereoselectivity, controlled by dipolarophile electronics.Synthesis of enantiopure isoxazolidines. qu.edu.sa
Chiral Cyclic NitroneDerived from chiral pool (e.g., (-)-menthone)High regio- and diastereoselectivity.Synthesis of C-glycosyl α-amino acids. qu.edu.sa
Nitrone with Electron-Donating Substituentse.g., 4-methoxy on a phenyl ringCan lead to decomposition at high temperatures, hindering the reaction. acs.org
Nitrone with Electron-Withdrawing Substituentse.g., 4,6-dichloro on a phenyl ringFacilitates the rate of cycloaddition. acs.org
Sterically Hindered Nitronee.g., C,C-bis(methoxycarbonyl)nitronesMay require more harsh reaction conditions (e.g., higher temperature). mdpi.com

Catalytic Approaches to 1,3-Dipolar Cycloadditions

To enhance the efficiency, selectivity, and scope of nitrone-olefin cycloadditions, various catalytic systems have been developed. These include both metal-based and organocatalytic approaches. chim.itresearchgate.net Catalysis can offer milder reaction conditions, improved yields, and, most importantly, control over the enantioselectivity of the reaction, providing access to optically active isoxazolidines. researchgate.netresearchgate.net

Chiral Lewis acids have emerged as powerful catalysts for enantioselective 1,3-dipolar cycloadditions. researchgate.netacs.org For example, chiral titanium(IV) catalysts have been successfully used in the asymmetric cycloaddition of nitrones with acrolein, affording endo-cycloadducts with high enantioselectivities. organic-chemistry.org Similarly, chiral copper(II) complexes have been shown to catalyze the enantioselective cycloaddition of nitrones with acryloylpyrazoles, producing the corresponding adducts in high yields and with excellent enantioselectivity. nih.gov

Organocatalysis has also been applied to these reactions. For instance, chiral primary amines can catalyze the 1,3-dipolar cycloaddition between enones and nitrones, yielding fused bicyclic isoxazolidines with good to excellent diastereo- and enantioselectivities. researchgate.net The development of catalytic, enantioselective tandem nitrone formation followed by intramolecular 1,3-dipolar cycloaddition cascades represents a significant advancement in the asymmetric synthesis of complex molecules. semanticscholar.orgethz.ch

Alternative 1,3-Dipoles in this compound Synthesis

While nitrones are the most common 1,3-dipoles for this compound synthesis, alternative precursors that generate dipoles in situ have been developed, expanding the versatility of the cycloaddition strategy.

Iodonium (B1229267) Ylides: A catalyst-free, three-component reaction of iodonium ylides, nitrosoarenes, and olefins provides an efficient route to N-aryl isoxazolidines. organic-chemistry.orgthieme-connect.deresearchgate.net In this process, the iodonium ylide reacts with a nitroso compound to generate a nitrone intermediate in situ. organic-chemistry.org This transiently formed nitrone then undergoes a 1,3-dipolar cycloaddition with an olefin to yield the final this compound product. organic-chemistry.orgresearchgate.net This method is notable for its operational simplicity, broad substrate scope, and avoidance of metal catalysts. organic-chemistry.org

Nitrile Oxides: Nitrile oxides are versatile intermediates that readily undergo 1,3-dipolar cycloaddition with alkenes. ijpcbs.com This reaction typically yields 2-isoxazolines, which are the oxidized analogues of isoxazolidines. ijpcbs.commdpi.comresearchgate.net Isoxazolines are crucial precursors in organic synthesis and can be converted to this compound derivatives through subsequent chemical transformations. nih.gov Nitrile oxides are often generated in situ from the oxidation of aldoximes using reagents like chloramine-T or hypervalent iodine compounds, or from the dehydrohalogenation of hydroximoyl chlorides. ijpcbs.comnih.govorganic-chemistry.org

Synthesis of Highly Functionalized this compound Derivatives

The synthesis of isoxazolidines with pre-installed chemical functionalities is of great interest, as these compounds can serve as versatile intermediates in organic and medicinal chemistry. mdpi.comnih.gov Such derivatives are often prepared using 1,3-dipolar cycloaddition reactions where one or both of the reactants already contain the desired functional groups. mdpi.com

For example, a Lewis acid-catalyzed reaction between vinyldiazo esters and nitrones yields highly functionalized this compound-based diazo compounds. cardiff.ac.uk Another strategy involves the 1,3-dipolar cycloaddition of trifluoromethylnitrones (generated in situ) with various dipolarophiles to create trifluoromethylated isoxazolidines. researchgate.net Isoxazoline-based amino acids, synthesized by the cycloaddition of nitrile oxides to unsaturated amino acid derivatives, are also valuable precursors that can be converted into other highly functionalized amino acids through ring-opening reactions. thieme-connect.com

Introduction of Diverse Chemical Functionalities via Synthetic Modifications

Beyond constructing the ring with functionalities in place, an existing this compound core can be chemically modified to introduce new functional groups. mdpi.com This approach enhances the molecular diversity achievable from a common intermediate.

A study demonstrated the utility of N-carbonylpyrazol-linked isoxazolidines as a platform for such modifications. mdpi.com These isoxazolidines, initially synthesized via a Ni(II)-catalyzed 1,3-dipolar cycloaddition, underwent several transformations to yield new 4-substituted derivatives. mdpi.com For example, reduction of the pyrazolylcarbonyl group using sodium borohydride (B1222165) (NaBH₄) in tetrahydrofuran (B95107) (THF) successfully introduced a hydroxymethyl group at the C4 position. mdpi.com In another modification, treatment of the same this compound precursors with a Grignard reagent, methylmagnesium bromide (CH₃MgBr), resulted in nucleophilic addition to the carbonyl, yielding a 2-(isoxazolidin-4-yl)propan-2-ol derivative. mdpi.com These transformations generally proceed with moderate to excellent yields. mdpi.com

Table 2: Synthetic Modifications of a 4-(3,5-dimethylpyrazole-1-carbonyl)this compound Intermediate

Reagent(s) Solvent Resulting Functional Group at C4 Product Type Reference
NaBH₄ THF -CH₂OH 4-Hydroxymethyl-isoxazolidine mdpi.com
CH₃MgBr, Et₂O THF -C(OH)(CH₃)₂ 2-(Isoxazolidin-4-yl)propan-2-ol mdpi.com

Stereoselective Synthesis of this compound Isomers (cis- and trans-isomers)

Controlling the stereochemistry during the synthesis of substituted isoxazolidines is crucial, as the biological activity and physical properties of the isomers can differ significantly. chim.it Several methods have been developed to selectively synthesize either cis or trans diastereomers.

One such method is the palladium-catalyzed carboetherification of N-butenyl hydroxylamine (B1172632) derivatives. nih.gov This strategy can be tuned to produce specific isomers; for example, it has been used to prepare trans-4,5-disubstituted isoxazolidines and cis-3,5-disubstituted isoxazolidines in good yields with diastereoselectivities ranging from 3:1 to 5:1. nih.gov The stereochemical outcome is complementary to that of many traditional nitrone cycloadditions. nih.gov

In 1,3-dipolar cycloaddition reactions, the stereoselectivity is often governed by the stability of the transition state. For instance, the reaction between certain nitrones and N-substituted pyrrole (B145914) derivatives showed a preference for the trans-isomer, with a cis:trans ratio of 20:80, attributed to a more stable exo transition state. chim.it The relative configuration of cis and trans cycloadducts can be determined using detailed conformational analysis with NMR spectroscopy, examining vicinal H-H coupling constants. rsc.orgresearchgate.net In some cases, cycloadditions can be highly stereoselective, leading almost exclusively to one isomer. For example, the reaction of C-phenyl-N-methylnitrone with certain alkenes is completely regioselective and stereoselective, yielding the meta-endo or meta-exo cycloadduct. rsc.org

Table 3: Examples of Stereoselective this compound Syntheses

Method Reactants Major Isomer Diastereomeric Ratio (dr) Reference
Pd-catalyzed Carboetherification N-butenyl hydroxylamines + Aryl Bromides cis-3,5 or trans-4,5 3-5:1 nih.gov
1,3-Dipolar Cycloaddition Nitrones + N-substituted Pyrroles trans 80:20 (trans:cis) chim.it
1,3-Dipolar Cycloaddition C-phenyl-N-methylnitrone + Substituted Alkenes meta-endo or meta-exo Highly stereoselective rsc.org

Reactivity and Transformational Chemistry of Isoxazolidine Derivatives

Ring-Opening Reactions of Isoxazolidines

Ring-opening reactions are among the most synthetically important transformations of isoxazolidines, providing access to a range of acyclic structures with defined stereochemistry. acs.org These reactions typically proceed via the cleavage of the weak N-O bond, which can be initiated by reductive, thermal, or acid/base-catalyzed methods. nih.govacs.org

The reductive cleavage of the N-O bond in the isoxazolidine ring is a cornerstone transformation that yields synthetically valuable 1,3-aminoalcohols. acs.orgnbu.ac.in This reaction provides a strategic route to these important bifunctional compounds, often with high stereochemical control originating from the cycloaddition step used to form the this compound. A variety of reducing agents and catalytic systems have been developed to efficiently effect this transformation. scispace.com

Commonly employed methods include:

Catalytic Hydrogenation (Pd/C, Raney-Ni) : Hydrogenolysis using catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni) is a widely used method. mdpi.com For instance, catalytic hydrogenation over freshly prepared Raney-Ni has been shown to effectively convert bicyclic isoxazolidines into the corresponding 1,3-aminoalcohols under a pressure of 40 psi. researchgate.net Studies on (pyrazolylcarbonyl)isoxazolidines using a 5% Pd/C catalyst demonstrated that this method selectively cleaves the this compound ring without affecting other reducible groups, such as a pyrazolylcarbonyl side group. mdpi.com Yields for this process are often high, with some optimizations achieving up to 95%. mdpi.com The reaction time and yield can be influenced by substituents on the this compound ring; electron-donating groups on an N-aryl substituent have been observed to increase yields and shorten reaction times. mdpi.com

Metal Hydrides (LiAlH₄) : Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of cleaving the N-O bond to furnish 1,3-aminoalcohols. sci-hub.se

Dissolving Metal Systems (Zn/H⁺) : The use of zinc powder in the presence of an acid, such as acetic acid, provides an effective medium for the reductive ring opening. mdpi.com This method has been successfully applied to produce trifluoromethylated 1,3-amino alcohols from corresponding isoxazolidines in good yields. nih.gov

Metal Carbonyls (Mo(CO)₆) : Molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water, selectively cleaves the N-O bond under mild and neutral conditions. researchgate.netrsc.org This method is valued for its chemoselectivity, allowing for the reduction to proceed in the presence of other functional groups while giving good yields of highly functionalized products with retention of configuration. researchgate.net

Table 1: Reductive N-O Bond Cleavage of Isoxazolidines to 1,3-Aminoalcohols
Reagent/CatalystConditionsSubstrate ExampleProductYield (%)Reference
Pd/C, H₂1 atm H₂, MeOH, 1-2 hN-(p-tolyl)-4-(pyrazolylcarbonyl)this compound1,3-Aminoalcohol95% mdpi.com
Raney-Ni, H₂40 psi H₂, Et₃NBicyclic this compound1,3-AminoalcoholHigh Conversion researchgate.net
Zn, Acetic AcidRoom Temp, 10 minTrifluoromethylated this compoundTrifluoromethylated 1,3-Aminoalcohol80-82% nih.gov
Mo(CO)₆, H₂OAcetonitrile, RefluxSubstituted this compound1,3-AminoalcoholGood researchgate.net

This compound rings can also be opened under thermal or acid/base conditions, leading to different product profiles compared to reductive methods. dntb.gov.ua

Acid-Induced Ring Opening : The presence of a protic acid can trigger the fragmentation of the this compound ring, particularly upon heating. researchgate.net The mechanism is highly dependent on the site of protonation. Protonation at the nitrogen atom of certain structures, like 5-spirocyclopropane-isoxazolidines, can lead to a clean thermal rearrangement to produce β-lactams. researchgate.net However, for other isoxazolidines, protonation is favored at the oxygen atom. This O-protonation results in a more complex and often unselective fragmentation through N-O bond cleavage, yielding products such as iminium ions that evolve into various derivatives. researchgate.net This suggests that heating isoxazolidines in the presence of protic acids should generally be avoided in synthesis. researchgate.net Peracids have also been shown to induce regioselective ring opening. capes.gov.br

Base-Induced Ring Opening : The presence of a base can facilitate ring opening by abstracting an acidic proton. clockss.org In 4-isoxazolines with a hydrogen atom at the C-3 position, a base can induce the removal of this proton, leading to ring cleavage and the formation of enamino derivatives. clockss.org This pathway competes with other potential rearrangements, and the outcome is influenced by the electronic characteristics of substituents on the ring. clockss.org

Ring opening of the this compound nucleus can also be initiated by a single electron transfer (SET) mechanism. beilstein-journals.org This process involves the transfer of a single electron to or from the molecule, generating a radical ion intermediate which then undergoes fragmentation. The N-O bond cleavage of some 4-isoxazolines upon treatment with methyl iodide, for example, has been rationalized as proceeding through a SET mechanism. clockss.org This pathway, which can lead to α,β-enones, becomes more favorable at higher temperatures, suggesting a radical process. clockss.org The SET mechanism is a fundamental process in organic chemistry that can bridge polar and electron-transfer pathways, offering alternative routes for bond cleavage. acs.org

Derivatization Reactions of the this compound Core

Beyond ring-opening, the this compound scaffold can undergo various derivatization reactions that modify its substituents while preserving the core heterocyclic structure. nbu.ac.inresearchgate.net These transformations are crucial for creating libraries of this compound analogues for applications in areas like medicinal chemistry. nih.govresearchgate.net

Functional groups attached to the this compound ring can be modified via nucleophilic substitution reactions. mdpi.com A notable example involves isoxazolidines bearing a reactive side group, such as a 3,5-dimethylpyrazolylcarbonyl group at the 4-position. nih.govmdpi.com This group acts as an effective leaving group, allowing for the introduction of various nucleophiles at that position. For instance, reaction with the Grignard reagent methylmagnesium bromide (CH₃MgBr) results in a nucleophilic substitution that produces tertiary alcohol derivatives in high yields (70-75%). mdpi.com This strategy provides a valuable method for diversifying the functionality of the this compound skeleton under mild conditions. nih.gov

Addition-elimination reactions provide another powerful route for the derivatization of the this compound core. nbu.ac.inresearchgate.net This type of transformation has been demonstrated on 4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidines. nih.govmdpi.com The pyrazolylcarbonyl group can be replaced by other functionalities through a two-step sequence. For example, treatment with hydrazine (B178648) hydrate (B1144303) or sodium ethoxide leads to the formation of hydrazide (-CONHNH₂) or ethyl ester (-COOC₂H₅) derivatives, respectively, at the 4-position. These reactions proceed in high yields (up to 95%) under mild conditions, showcasing an efficient method for constructing isoxazolidines with diverse functional groups. mdpi.com A similar addition-elimination approach is used in the synthesis of thioureas from amines and benzoyl isothiocyanate, highlighting the broad utility of this reaction type. beilstein-journals.orgbeilstein-journals.org

Table 2: Derivatization of 4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidines
Reaction TypeReagent/NucleophileResulting Functional Group at C4Yield (%)Reference
Nucleophilic SubstitutionCH₃MgBr-C(CH₃)₂OH70-75% mdpi.com
Addition-EliminationHydrazine Hydrate (N₂H₄·H₂O)-CONHNH₂95% nih.govmdpi.com
Addition-EliminationSodium Ethoxide (EtONa)-COOC₂H₅80% mdpi.com

Schmidt Reaction for Conversion of this compound Ketones to Lactams

The Schmidt reaction serves as a valuable synthetic tool for the ring expansion of cyclic ketones to the corresponding lactams through the use of hydrazoic acid (HN₃) in the presence of a strong acid. nih.govwikipedia.orglibretexts.org This transformation has been effectively applied to this compound derivatives, particularly those containing a ketone functionality, to generate fused heterocyclic systems incorporating a lactam ring. nih.gov The reaction typically proceeds by the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas. wikipedia.org

A notable application of this reaction is in the synthesis of this compound/isoquinolinone hybrids. nih.gov Starting from this compound-indenone cycloadducts, which are cyclic ketones, the Schmidt reaction provides a direct route to the corresponding tetrahydroisoquinolinone-fused isoxazolidines. nih.govmdpi.com The success and selectivity of the nitrogen atom migration are highly dependent on the acidic medium used (e.g., H₂SO₄, PPA, HCl) and the electronic properties of the substituents on the this compound ring. nih.gov

For instance, both endo- and exo-stereoisomers of indenone-derived this compound cycloadducts can undergo the Schmidt reaction to yield the desired lactams. nih.gov This strategy has been successfully employed to create small libraries of these hybrid molecules. mdpi.com However, the reaction conditions must be carefully controlled, as elevated temperatures can sometimes lead to competing reactions like retro-cycloaddition. While the Schmidt reaction proved successful for these this compound derivatives, applying the same protocol to related isoxazoline (B3343090) adducts resulted in a Beckmann fragmentation, highlighting the unique reactivity of the saturated this compound core in this context. nih.govmdpi.com

Table 1: Schmidt Reaction of this compound-Indenone Adducts This table presents examples of this compound ketones converted to their corresponding lactams via the Schmidt reaction.

Starting this compound KetoneReaction ConditionsProduct LactamSignificance
Endo-isoxazolidine-indenone cycloadductNaN₃, H₂SO₄Endo-isoxazolidine/isoquinolinone hybridSuccessful conversion to the seven-membered lactam ring. nih.gov
Exo-isoxazolidine-indenone cycloadductNaN₃, H₂SO₄Exo-isoxazolidine/isoquinolinone hybridDemonstrates the applicability of the reaction to different stereoisomers. nih.gov

Rearrangement Reactions of Isoxazolidines (e.g., 1,2-migration, 2,3-migration)

This compound rings can participate in various rearrangement reactions, leading to structurally diverse heterocyclic systems. These transformations often involve cleavage of the N-O bond followed by skeletal reorganization.

One documented type of rearrangement is a 1,2-migration . An example is seen in a catalyst-free, three-component reaction for synthesizing isoxazolidines from a haloalkyne, a nitrosoarene, and maleimide. rsc.orgresearchgate.net The proposed mechanism involves an initial 1,2-halogen migration on the alkyne, which generates a new type of nitrone intermediate that subsequently undergoes a [3+2] cycloaddition to form the this compound ring. rsc.orgresearchgate.net In other systems, acid-catalyzed rearrangements of certain steroidal isoxazolidines have been observed to proceed through an intramolecular process involving the N-methyl group, resulting in the formation of perhydro-3,1-oxazine derivatives. bg.ac.rs

A well-documented rearrangement involving this compound intermediates is the Brandi–Guarna rearrangement . This reaction occurs with 5-spirocyclopropane this compound adducts, which are formed from the 1,3-dipolar cycloaddition of nitrones to methylenecyclopropanes. doi.org These primary adducts can undergo a thermally induced rearrangement. The reaction involves the selective opening of one of the spiro-fused cyclopropane (B1198618) rings, leading to the formation of pyridone derivatives. doi.orgresearchgate.netrsc.org For example, N-aryl nitrone adducts of methylenecyclopropane (B1220202) spontaneously rearrange under the cycloaddition conditions to yield pyridone structures. doi.org This sequence of cycloaddition followed by rearrangement can often be performed in a "one-pot" process. researchgate.net

While the term 2,3-migration is common in other contexts, specific examples explicitly labeled as 2,3-rearrangements within the this compound literature are less common. However, rearrangements involving the atoms at these positions are integral to many transformations of the ring system. For instance, the thermal rearrangement of nitrone cycloadducts to bicyclopropylidene leads to various N-bridgehead bicyclic compounds through a sequence that implicitly involves the reorganization of bonds around the N-2 and C-3 positions. researchgate.netrsc.org

Oxidation Reactions of Isoxazolidines (e.g., RuO₄-catalyzed oxidation to 3-isoxazolidinones)

The direct oxidation of the this compound ring is a powerful method for introducing a carbonyl group, providing access to valuable synthetic intermediates known as 3-isoxazolidinones. mdpi.comnih.gov Ruthenium tetroxide (RuO₄) has proven to be a highly effective and regioselective catalyst for this transformation. mdpi.comnih.govresearchgate.net The oxidation specifically targets the C-3 position of the this compound ring, which is adjacent to the ring nitrogen atom. mdpi.comresearchgate.net

The reaction is typically performed under biphasic conditions, using a catalytic amount of a ruthenium precursor, such as ruthenium dioxide (RuO₂), and a stoichiometric co-oxidant, commonly sodium periodate (B1199274) (NaIO₄), to regenerate the active RuO₄ species. mdpi.comscispace.com This method has been successfully applied to a variety of N-substituted isoxazolidines, affording the corresponding 3-isoxazolidinone products as the exclusive compounds. mdpi.com

Computational and experimental studies have shed light on the reaction mechanism. mdpi.comresearchgate.net The process is believed to occur via a double hydrogen transfer. mdpi.comunimib.it The selectivity of the oxidation is influenced by the stability of the transient carbocation that forms during the reaction pathway. mdpi.comresearchgate.net Studies on differently N-substituted isoxazolidines have shown that the oxidation pathway (endo vs. exo attack) is correlated with the stability of these carbocation intermediates. mdpi.comnih.gov For all studied N-substituted compounds, the exo attack of the oxidant is preferred. mdpi.comresearchgate.net This oxidation is a key step in the functionalization of this compound cycloadducts, converting them into cyclic Weinreb amide analogues which are precursors to biologically active molecules. mdpi.com

Table 2: RuO₄-Catalyzed Oxidation of N-Substituted Isoxazolidines to 3-Isoxazolidinones This table provides examples of the regioselective oxidation of isoxazolidines at the C-3 position.

N-SubstituentStarting this compoundProduct (3-Isoxazolidinone)Yield (%)
BenzylMethyl 2-benzylthis compound-5-carboxylateMethyl 2-benzyl-3-oxothis compound-5-carboxylate18.70 mdpi.com
CyclohexylMethyl 2-cyclohexylthis compound-5-carboxylateMethyl 2-cyclohexyl-3-oxothis compound-5-carboxylate11.20 mdpi.com
4-MethoxybenzylMethyl 2-(4-methoxybenzyl)this compound-5-carboxylateMethyl 2-(4-methoxybenzyl)-3-oxothis compound-5-carboxylate5.95 mdpi.com

Stereochemical Aspects and Control in Isoxazolidine Synthesis

Enantioselective Synthesis of Chiral Isoxazolidines

Chiral Auxiliary-Based Approaches in Isoxazolidine Construction

The synthesis of isoxazolidines with defined stereochemistry is a critical area in organic chemistry, particularly due to their prevalence as building blocks for various nitrogen-containing compounds and biologically active molecules. Chiral auxiliary-based approaches offer a powerful strategy to achieve high levels of stereocontrol, primarily through 1,3-dipolar cycloaddition reactions of nitrones or nitrile oxides with olefins. These methods involve temporarily attaching a chiral moiety to one of the reactants, which then dictates the stereochemical outcome of the subsequent reaction, and is later removed to yield the enantiopure this compound. uwindsor.cablogspot.com

One notable example involves the use of diisopropyl (R,R)-tartrate (DIPT) as a chiral auxiliary. Researchers have demonstrated its efficacy in the asymmetric 1,3-dipolar cycloaddition of nitrones bearing electron-withdrawing groups to achiral allyl alcohol. This approach yielded isoxazolidines with high levels of regio-, diastereo-, and enantioselectivity. For instance, the cycloaddition of a specific nitrone (nitrone 2b) with allyl alcohol, facilitated by DIPT, achieved an enantiomeric excess (ee) of up to 92% when conducted at 60 °C, alongside improved diastereo- and enantioselectivities. oup.comoup.com

Another effective chiral auxiliary is N-hydroxyphenylglycinol . Isoxazolidines have been synthesized with diastereomeric excesses (de) reaching up to 94% through a magnesium bromide (MgBr₂)-induced chelation-controlled 1,3-dipolar cycloaddition reaction utilizing this auxiliary. The resulting diastereomerically pure isoxazolidines can be further transformed into cyclic and acyclic beta-amino acid derivatives. nih.govresearchgate.net

Menthone-based chiral nitrones have also proven valuable in achieving stereoselective cycloaddition reactions. For example, the 1,3-dipolar cycloaddition between allyl cyanide and a nitrone derived from (-)-menthone (B42992) yielded the desired this compound in good yields and with high stereoselectivity, leading to enantiopure 3-methylthis compound-5-aryl-1,2,4-oxadiazoles. The menthone chiral auxiliary can subsequently be removed via acid hydrolysis. researchgate.netfigshare.comtandfonline.com These reactions can control the creation of one, two, or even three stereogenic centers. researchgate.net

Beyond external auxiliaries, This compound derivatives themselves have been developed to function as chiral auxiliaries. These include 3-substituted isoxazolidines, benzopyranoisoxazolidines, and bicyclicisoxazolidines. researchgate.netgoogle.comcapes.gov.br For instance, a diastereomerically single chiral sulfonyl-substituted this compound derivative, prepared from L-phenylalanine, demonstrated high diastereoselectivity in dipolar cycloaddition reactions with nitrones. The cycloaddition of nitrone 3a with this this compound-based acrylamide (B121943) auxiliary (compound (-)-2) afforded a mixture of two diastereomeric isoxazolidines (4a and 5a) in 76% total yield, with a diastereomeric ratio of 85:15. researchgate.net The synthesis of chiral 3-substituted isoxazolidines with over 98% enantiomeric excess can be achieved starting from optically active glycidyl (B131873) tosylate, making them useful for the asymmetric synthesis of biologically important molecules like amino acids. google.com

Furthermore, double asymmetric induction strategies have been employed to enhance stereoselectivity. An example involves heating a nitrone bearing an L-gulosyl auxiliary with a dipolarophile containing a camphor (B46023) sultam auxiliary. This combination resulted in a highly stereoselective cycloaddition, predominantly yielding the (3S,5S)-isoxazolidine (this compound 84) with a ratio of 9.4:1 against other isomers. jst.go.jp

The data presented in the table below summarizes key findings on the stereoselectivity achieved using various chiral auxiliary-based approaches in this compound synthesis.

Table 1: Stereoselectivity in this compound Synthesis Using Chiral Auxiliaries

Chiral AuxiliaryDipolarophile / Reaction TypeKey Outcome / Selectivity (Yield)Reference
Diisopropyl (R,R)-tartrate (DIPT)Nitrones (e.g., nitrone 2b) + Allyl alcohol (1,3-dipolar cycloaddition)92% ee (60 °C) oup.com
N-hydroxyphenylglycinol1,3-Dipolar cycloaddition (MgBr₂-induced chelation-controlled)Up to 94% de nih.govresearchgate.net
(-)-Menthone (as part of nitrone)Allyl cyanide (1,3-dipolar cycloaddition)Good yield, enantiopure cycloadducts figshare.comtandfonline.com
This compound-based sulfonyl derivative (+)-1Nitrone 3a (dipolar cycloaddition)76% total yield, 85:15 dr researchgate.net
L-gulosyl auxiliary + Camphor sultamNitrone 82 + Dipolarophile 83 (double asymmetric induction)9.4:1 ratio for (3S,5S)-isoxazolidine 84 jst.go.jp
3-substituted this compoundGeneral asymmetric synthesis>98% ee (for derived products) google.com

Computational and Theoretical Investigations of Isoxazolidine Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of chemical reactions involving isoxazolidines. mdpi.com It allows for the accurate calculation of the geometries of stationary points and the energies of reactants, transition states, and products, thereby elucidating reaction pathways and predicting selectivity. mdpi.com

DFT calculations have been widely employed to understand and predict the regioselectivity and stereoselectivity of 1,3-dipolar cycloaddition reactions that form the isoxazolidine ring. mdpi.comrsc.org These studies are crucial as the biological activity of this compound derivatives often depends on their specific stereochemistry.

Research has shown that the regioselectivity of the cycloaddition between nitrones and alkenes can be reliably predicted by analyzing the activation energies of the possible reaction pathways. For example, in the reaction of C-phenyl-N-methylnitrone with various substituted alkenes, DFT calculations at the B3LYP/6-31G(d,p) level of theory demonstrated that these reactions are characterized by complete regioselectivity. rsc.org Similarly, a study on the reaction between di-methyl nitrone and fluorinated alkenes found that the meta-regioisomeric pathway is preferred, which aligns with experimental observations. scribd.com The regiochemistry of the synthesis of quinazolinone–isoxazoline (B3343090) hybrids was also confirmed to lead exclusively to the 3,5-disubstituted isoxazoline regioisomer, a finding supported by DFT calculations. mdpi.com

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect explored by DFT. In the case of di-methyl nitrone and fluorinated alkenes, DFT calculations indicated a preference for the endo stereoisomers. scribd.com The stereochemistry of newly synthesized spiro-isoxazolidines has also been corroborated using DFT calculations. researchgate.net Furthermore, in the intramolecular [3+2] cycloaddition of an indole-derived nitrone, DFT analysis of the relative energies of different pathways correctly predicted the kinetically favored fused-endo this compound, consistent with experimental results. researchgate.net

DFT Studies on Regioselectivity and Stereoselectivity of this compound Formation

ReactantsDFT MethodPredicted RegioselectivityPredicted StereoselectivityReference
C-phenyl-N-methylnitrone + Substituted alkenesB3LYP/6-31G(d,p)Complete regioselectivityHigh stereoselectivity rsc.org
Di-methyl nitrone + Fluorinated alkenesNot specifiedMeta-regioisomeric pathwayEndo stereoisomers scribd.com
Arylnitriloxides + N-allylquinazolinoneB3LYP/cc-pVDZ3,5-disubstituted isoxazolineNot specified mdpi.com
(E)-4-arylidene-N-methyl-isoquinoline-1,3-dione + C-aryl-N-phenylnitronesNot specifiedOne regioisomer formed selectivelyCorroborated by DFT researchgate.net
Intramolecular (E)-N-((2-((methylbut-2-en-1-yl)thio)-1H-indol-3-yl)methylene)methanamine oxideB3LYP/6-31G(d,p)Not applicableFused-endo pathway kinetically favored researchgate.net

DFT studies have been instrumental in elucidating the detailed mechanistic pathways of both the formation of isoxazolidines and their subsequent transformations. For the common [3+2] cycloaddition reaction, DFT calculations can distinguish between a concerted (one-step) or a stepwise mechanism. Many 1,3-dipolar cycloadditions leading to isoxazolidines have been found to proceed through a one-step, synchronous mechanism. rsc.org However, some studies suggest a stepwise, radical-mediated mechanism, particularly in electrochemically enabled syntheses. chemrxiv.orgnih.gov For instance, DFT analysis of the electrochemical synthesis of isoxazolines from aldoximes and alkenes supported a stepwise radical pathway over a concerted [3+2] cycloaddition. chemrxiv.orgnih.gov

DFT has also been applied to understand the transformations of the this compound ring. A notable example is the Brandi reaction, which involves the thermal rearrangement of spiro[cyclopropane-1,5′-isoxazolidines] into tetrahydropyridones. researchgate.net DFT calculations revealed that this reaction proceeds through two biradical intermediates formed by the homolytic cleavage of the N−O bond, followed by the cleavage of a C−C bond in the spiro-fused cyclopropane (B1198618) ring. researchgate.net Another study investigated the RuO4-catalyzed oxidation of N-substituted isoxazolidines, where DFT was used to explore the endo/exo oxidation selectivity, finding that the exo attack is generally preferred. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Theory Applications to this compound Reactions

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding and predicting the feasibility and selectivity of pericyclic reactions, including the 1,3-dipolar cycloadditions that form isoxazolidines. wm.eduwikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com

In the context of this compound synthesis, FMO analysis helps to explain the observed regioselectivity. The reaction is favored when the largest lobe of the HOMO of one reactant overlaps with the largest lobe of the LUMO of the other. By calculating the energies and coefficients of the FMOs of the nitrone (the 1,3-dipole) and the alkene (the dipolarophile), the preferred orientation of the cycloaddition can be determined. beilstein-journals.org For example, in the cycloaddition of trifluoroacetonitrile (B1584977) oxide with various alkenes, FMO analysis was consistent with the experimentally observed single regioisomer. beilstein-journals.org

The energy gap between the HOMO and LUMO of the reactants is also a key indicator of reactivity. A smaller energy gap implies a stronger interaction and a more facile reaction. FMO theory can classify 1,3-dipolar cycloadditions into different types based on which HOMO-LUMO interaction is dominant. beilstein-journals.org

Molecular Docking and Molecular Dynamics Simulations in Drug Discovery Context

This compound derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery to predict how these compounds might interact with biological targets, such as proteins and enzymes. researchgate.netmdpi.com

Molecular docking predicts the preferred binding orientation of a ligand (the this compound derivative) to a receptor (the target protein) and estimates the binding affinity. researchgate.netmdpi.com This information is crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For instance, a study on novel this compound derivatives synthesized via 1,3-dipolar cycloaddition used molecular docking to investigate their interactions with the epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net The results showed that specific derivatives formed strong hydrogen bonds with key amino acid residues in the EGFR binding pocket, with one compound exhibiting a particularly high binding energy. researchgate.netresearchgate.net In another study, isoxazole (B147169) derivatives were docked to the enzyme carbonic anhydrase to rationalize their inhibitory profiles. acs.org

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time, assessing the stability of the complex under simulated physiological conditions. mdpi.com For the most promising this compound derivative from the EGFR docking study, MD simulations were performed to confirm the stability of its binding. researchgate.net Similarly, MD simulations of isoxazole derivatives in complex with bacterial proteins have been used to support their potential as antibacterial agents. mdpi.com

Molecular Docking and Dynamics Studies of this compound Derivatives

This compound/Isoxazole DerivativeTarget Protein (PDB ID)Computational MethodKey FindingsReference
Novel substituted isoxazolidinesEGFR (4ZAU)Molecular Docking, MD SimulationCompound 11a showed the highest binding energy (-6.57 kcal/mol) and stable binding in simulations. researchgate.netresearchgate.net
Isoxazole derivativesCarbonic AnhydraseMolecular Docking, MD Simulation, MMPBSASupported in vitro inhibition results, with ΔGbind values correlating with activity. acs.org
Functionalized isoxazolesE. coli (6kzv), S. aureus (5tw8), B. subtilis (1of0) proteinsMolecular Docking, MD SimulationCompound 4a showed strong affinity and stable complex formation with bacterial proteins. mdpi.com
Isoxazoline derivatives with pyrazolamide moietyγ-GABA receptorsMolecular DockingPotent insecticidal activity mediated by hydrogen bonding with key residues. nih.gov

Electron Localization Function (ELF) Analysis of this compound Derivatives

The Electron Localization Function (ELF) is a quantum chemical method that provides a visual representation of the electron localization in a molecule, allowing for a detailed analysis of chemical bonding. preprints.org It helps to characterize the nature of bonds and lone pairs, which is particularly useful for understanding the electronic structure of complex molecules like this compound derivatives. preprints.orgmdpi.com

ELF analysis has been applied to the nitrones used in this compound synthesis, revealing their zwitterionic nature without pseudoradical or carbenoid centers. researchgate.net This characterization is crucial for understanding their reactivity in [3+2] cycloaddition reactions. researchgate.net The analysis of the ELF for the reactants in a cycloaddition can establish connections between their electronic structures and reactivity. preprints.org For example, in the study of the reaction between an α-santonin derivative and p-bromophenyl nitrile oxide, ELF topological analysis was used to characterize the electronic structures of both reactants before investigating the reaction mechanism. mdpi.com Furthermore, by analyzing the ELF along the reaction coordinate, the mechanism of bond formation can be described in detail. For an intramolecular [3+2] cycloaddition, ELF analysis revealed a non-concerted, slightly synchronous two-stage, one-step mechanism. researchgate.net

Charge Transfer and Global Electronic Flux Predictions in Cycloaddition Reactions

In the context of cycloaddition reactions leading to isoxazolidines, understanding the flow of electrons between the reactants is key to predicting reactivity and selectivity. Conceptual DFT provides indices that can predict the global electronic flux, or charge transfer, from the nucleophilic species to the electrophilic one. researchgate.net

Studies have utilized these indices to predict the direction of electron flow in the 1,3-dipolar cycloaddition between α-aryl-N-methyl nitrones and various ethylenic compounds. The results indicated a global electronic flux from the strongly nucleophilic nitrones to the electrophilic ethylenes. researchgate.net The magnitude of the Global Electron Density Transfer (GEDT) at the transition state can indicate the polar character of the reaction. rsc.org For example, in the reaction of C-phenyl-N-methylnitrone with an alkene, a low GEDT value suggested a non-polar reaction, which was consistent with the high activation energy calculated. rsc.org In another study on the cycloaddition of a C-cyclopropyl-N-methylnitrone with styrene, the analysis of conceptual DFT indices predicted the global electronic flux from the nucleophilic nitrone to the styrene. scielo.org.mx This polar character was found to influence the activation enthalpy of the reaction. scielo.org.mx

Applications of Isoxazolidine Scaffolds in Advanced Synthesis

Synthesis of Natural Products and their Analogues

The structural framework of isoxazolidines serves as a key precursor in the total synthesis of numerous natural products and their structurally related analogues. researchgate.netnih.gov The facile cleavage of the N-O bond within the isoxazolidine ring provides a strategic pathway to introduce diverse functionalities and construct complex molecular architectures. researchgate.net

Amino Alcohols and their Derivatives as Synthetic Building Blocks

Isoxazolidines are extensively utilized as precursors for the synthesis of 1,3-amino alcohols, which are crucial building blocks for a variety of biologically active compounds. mdpi.comnbu.ac.intandfonline.comprimescholars.com The reductive cleavage of the N-O bond in the this compound ring, often achieved under mild conditions, directly yields these valuable difunctional synthons. tandfonline.com For example, treatment of spiro isoxazolidines with zinc and acetic acid under microwave irradiation readily affords the corresponding spiro 1,3-amino alcohols. tandfonline.com

This transformation is a cornerstone in the synthesis of various natural products and pharmaceuticals. The inherent stereochemistry of the this compound precursor can be effectively transferred to the resulting amino alcohol, allowing for the stereocontrolled synthesis of complex targets.

PrecursorProductKey TransformationReference
Spiro this compoundSpiro 1,3-amino alcoholReductive N-O bond cleavage tandfonline.com
This compoundβ-amino alcoholReductive ring-opening mdpi.com

Alkaloids and Amino Sugars Synthesis

The this compound moiety is a valuable synthon in the construction of alkaloids and amino sugars, two classes of natural products with significant biological activities. researchgate.net The ring-opening of isoxazolidines provides access to key intermediates that can be further elaborated into these complex structures. nbu.ac.in For instance, the synthesis of various alkaloids has been successfully achieved by leveraging the this compound framework as a strategic starting point. researchgate.net

Similarly, the synthesis of amino sugars, which are components of many antibiotics and other bioactive molecules, can be accomplished through synthetic routes involving this compound intermediates. researchgate.netdergipark.org.tr The versatility of the this compound ring allows for the introduction of the requisite amino and hydroxyl functionalities with a high degree of stereocontrol.

Target ClassSynthetic Utility of this compoundRepresentative Finding
AlkaloidsServes as a key building block for the alkaloid core structure.Isoxazolidines are potent precursors for a variety of natural compounds, including alkaloids. researchgate.net
Amino SugarsProvides a stereocontrolled route to essential amino and hydroxyl functionalities.Isoxazolidines are considered important synthetic intermediates for generating natural products like amino sugars. dergipark.org.tr

Nucleoside Analogues for Therapeutic Development

This compound-based nucleoside analogues have emerged as a promising class of therapeutic agents, exhibiting a range of biological activities including antiviral and anticancer properties. researchgate.netinformahealthcare.comnih.gov In these analogues, the this compound ring replaces the furanose sugar moiety of natural nucleosides. informahealthcare.com This structural modification can lead to compounds with enhanced metabolic stability and novel mechanisms of action. informahealthcare.com

The synthesis of these analogues often involves the 1,3-dipolar cycloaddition of a nitrone with an appropriate alkene, a powerful method for constructing the this compound ring with high stereoselectivity. researchgate.net A variety of isoxazolidinyl nucleosides have been synthesized and evaluated for their potential in cancer treatment, with some demonstrating significant cytostatic activity against various cancer cell lines. informahealthcare.comnih.gov For example, certain 5-phosphono this compound nucleosides are considered nucleoside monophosphate analogues that can bypass the initial, often inefficient, phosphorylation step required for the activation of many nucleoside drugs. informahealthcare.com

Nucleoside Analogue TypeTherapeutic PotentialKey Synthetic Strategy
Isoxazolidinyl NucleosidesAnticancer, Antiviral1,3-Dipolar Cycloaddition
5-Phosphono this compound NucleosidesAnticancerBypasses initial phosphorylation step

Vitamin D Analogues, Penem (B1263517), and Carbapenem (B1253116) Antibiotics

The synthetic utility of the this compound scaffold extends to the preparation of complex and vital therapeutic agents such as Vitamin D analogues and β-lactam antibiotics.

Vitamin D Analogues: Chiral isoxazolidines have been instrumental in the synthesis of analogues of cholecalciferol (Vitamin D3) and ergocalciferol (B368823) (Vitamin D). open.ac.uk For instance, the 1,3-dipolar cycloaddition of a chiral nitrone with an acrylate (B77674) derivative yields a key (3S, 4S)-isoxazolidine intermediate, which is then elaborated through a series of steps to the final Vitamin D analogue. open.ac.uk

Penem and Carbapenem Antibiotics: Isoxazolidines serve as important synthetic intermediates in the creation of penem and carbapenem antibiotics. dergipark.org.tr These β-lactam antibiotics are crucial in combating bacterial infections. The this compound framework provides a versatile platform for constructing the core bicyclic ring system characteristic of these antibiotics.

Role of this compound as Versatile Synthetic Intermediates

Beyond their direct application in the synthesis of specific natural product classes, isoxazolidines are highly valued as versatile synthetic intermediates in organic chemistry. researchgate.netmdpi.comnbu.ac.in The inherent reactivity of the N-O bond allows for a variety of transformations, leading to a diverse range of functionalized molecules. researchgate.net

Reductive ring-opening is a common and powerful transformation of isoxazolidines, yielding valuable 1,3-amino alcohols. mdpi.comnbu.ac.in This method has been widely employed in the synthesis of numerous biologically active compounds. Furthermore, isoxazolidines can be converted into other important heterocyclic systems, such as γ-lactams, through multi-step reaction sequences. nih.gov The ability to transform the this compound ring into various other functional groups and scaffolds underscores its importance as a central hub in synthetic organic chemistry.

This compound as a Mimetic Scaffold for Biologically Relevant Molecules

The this compound ring serves as an effective mimetic scaffold for a variety of biologically important molecules, including nucleosides, carbohydrates, amino acids, steroids, and peptide nucleic acids (PNA). researchgate.netnih.govacs.org By mimicking the shape and electronic properties of these natural structures, this compound-containing compounds can interact with biological targets and elicit specific physiological responses.

The this compound system is considered a mimetic of ribose and can be found in biologically active nucleoside analogues with anticancer and antiviral activities. uc.pt This mimicry allows these synthetic compounds to be recognized by cellular machinery, such as enzymes involved in nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. informahealthcare.com Similarly, the this compound scaffold has been incorporated into mimics of amino acids and carbohydrates, providing novel tools for studying biological processes and developing new therapeutic agents. researchgate.netnih.gov

Biomolecule MimickedSignificance of this compound Scaffold
NucleosidesActs as a sugar moiety replacement, leading to potential antiviral and anticancer agents. researchgate.netuc.pt
CarbohydratesProvides a stable and synthetically accessible scaffold to mimic carbohydrate structures. researchgate.netnih.gov
Amino AcidsEnables the creation of conformationally constrained peptide mimics. researchgate.netnih.gov
SteroidsOffers a novel framework for the design of steroid analogues with potential therapeutic applications. researchgate.netnih.gov
Peptide Nucleic Acids (PNA)Can be incorporated into the backbone of PNA, influencing its binding properties and stability. researchgate.netnih.gov

Biological and Medicinal Chemistry Applications of Isoxazolidine Derivatives

General Pharmacological Profiles and Therapeutic Potential of Isoxazolidine-Containing Compounds

The this compound ring is a key structural motif found in numerous biologically active and naturally occurring compounds. researchgate.net Its unique structure allows it to act as a mimic for various natural building blocks such as nucleosides, carbohydrates, amino acids, and steroids, which contributes to its broad therapeutic potential. researchgate.netacs.org The easy accessibility of this heterocyclic ring system, primarily through 1,3-dipolar cycloaddition reactions, makes it particularly suitable for synthesizing a diverse library of small molecules for drug discovery. researchgate.net

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities. dergipark.org.trbibliotekanauki.pl These include anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.netdergipark.org.trbibliotekanauki.pl The biological activity is often influenced by the nature and position of substituents on the this compound ring. nih.govnih.gov For instance, the presence of specific functional groups at certain positions can enhance the potency and selectivity of these compounds for their respective biological targets. dergipark.org.tr The labile N-O bond within the this compound ring is a key feature, as its cleavage can generate other valuable synthetic intermediates like γ-amino alcohols, further expanding its utility in medicinal chemistry. dergipark.org.trpreprints.org The continuous exploration of this compound-based compounds highlights their promise as candidates for developing new and more effective therapies for a range of diseases. benthamdirect.comuodiyala.edu.iq

Specific Biological Activities and Proposed Mechanisms of Action

The versatility of the this compound scaffold is evident in its wide range of specific biological activities. Researchers have synthesized and evaluated numerous derivatives, revealing significant potential in various therapeutic areas.

Anticancer Activity

This compound derivatives have emerged as promising candidates for the development of new anticancer therapies. researchgate.netumsida.ac.id Studies have shown that certain this compound-containing compounds exhibit significant cytotoxic activity against various cancer cell lines. researchgate.netumsida.ac.id

One study focused on a series of novel this compound compounds and their efficacy against the MCF-7 breast cancer cell line. umsida.ac.id The results, obtained using MTT assays, highlighted compound (IZ3) as having notable antitumor activity with an IC50 value of 32.49 µg/ml. umsida.ac.id Other compounds, (IZ1) and (IZ2), showed moderate to lower activity with IC50 values of 64 µg/ml and 128 µg/ml, respectively. umsida.ac.id These findings suggest that this compound derivatives could be valuable for developing targeted breast cancer treatments. umsida.ac.id

Further research into this compound-based nucleoside analogues has also shown cytotoxic effects. Phosphonates with 1- and 2-naphthyl substituents at the C5 position of the this compound ring were found to be cytotoxic to HeLa and K562 cells, with IC50 values in the 0.1-0.3 mM range. researchgate.net

The proposed mechanisms for their anticancer action are varied. Some derivatives are believed to function as DNA intercalators, inserting their planar aromatic fragments into the DNA double helix, which distorts its conformation and can poison topoisomerase I or II. kuleuven.benih.gov However, preliminary studies on certain cytotoxic this compound phosphonates suggest that their mechanism may not involve DNA intercalation. researchgate.net Another potential mechanism involves the inhibition of key enzymes in cancer progression. For example, molecular docking studies have investigated the binding of this compound-triazole hybrids to the PI3Kα protein, a key player in cell growth and survival pathways. qu.edu.sa

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound ID Cancer Cell Line IC50 Value Source
IZ3 MCF-7 (Breast) 32.49 µg/ml umsida.ac.id
IZ1 MCF-7 (Breast) 64 µg/ml umsida.ac.id
IZ2 MCF-7 (Breast) 128 µg/ml umsida.ac.id
Spiroisoxazoline 17 MCF-7 (Breast) 0.02 µM nih.gov
Spiroisoxazoline 17 A549 (Lung) 0.2 µM nih.gov
cis-9b, cis-9d, trans-9d, cis-9e, trans-9e, cis-9f, trans-9f Various 1.1–19 µM researchgate.netnih.gov

| Naphthyl-substituted phosphonates | HeLa, K562 | 0.1-0.3 mM | researchgate.net |

Antiviral Activity

The this compound scaffold is a valuable template for developing antiviral agents, largely due to its ability to mimic nucleosides. These derivatives have shown potential against a range of DNA and RNA viruses. kuleuven.benih.gov

A study on this compound-containing amonafide (B1665376) analogues, specifically 5-arylcarbamoyl- and 5-arylmethyl-2-methylisoxazolidin-3-yl-3-phosphonates, demonstrated notable antiviral activity. kuleuven.benih.gov The compounds were tested against a broad spectrum of viruses. Isoxazolidines trans-9d and trans-9f were particularly effective against human cytomegalovirus (HCMV) with an EC50 of 8.9 μM. kuleuven.benih.gov The same study found that compounds cis- and trans-9d, as well as cis- and trans-9f, were potent against Herpes Simplex Virus (HSV) and Vaccinia viruses, with EC50 values ranging from 45 to 58 μM. kuleuven.benih.gov Furthermore, isoxazolidines 10a and 10d were able to suppress the replication of Coxsackie B4 and Punta Toro viruses. kuleuven.benih.gov

The mechanism of antiviral action for many of these compounds is linked to their structural similarity to nucleosides, allowing them to interfere with viral replication processes. For instance, they can act as inhibitors of viral enzymes like reverse transcriptase, which is crucial for the life cycle of retroviruses such as HIV. researchgate.net The ability of these compounds to interact with and inhibit viral replication machinery makes them attractive candidates for further development.

Table 2: Antiviral Activity of Selected this compound Derivatives

Compound ID Virus EC50 Value Source
trans-9d Cytomegalovirus (CMV) 8.9 µM kuleuven.benih.gov
trans-9f Cytomegalovirus (CMV) 8.9 µM kuleuven.benih.gov
cis-9d, trans-9d Herpes Simplex Virus (HSV), Vaccinia 45–58 µM kuleuven.benih.gov
cis-9f, trans-9f Herpes Simplex Virus (HSV), Vaccinia 45–58 µM kuleuven.benih.gov

| 10a, 10d | Coxsackie B4, Punta Toro | 45–73 µM | kuleuven.benih.gov |

Antibacterial Activity

This compound derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. dergipark.org.trniscpr.res.injyoungpharm.org The effectiveness of these compounds often depends on the specific substitutions on the this compound ring. dergipark.org.trjyoungpharm.org

In one study, a series of novel this compound derivatives were synthesized and showed significant activity against S. epidermidis, M. luteus, B. cereus, and B. abortus. dergipark.org.tr Notably, these compounds were effective even where standard drugs like kanamycin, ampicillin, and chloramphenicol (B1208) showed no activity. dergipark.org.tr Research suggests that the presence of -COOR, -COOH, -OH, and -Ar groups at the C-3 and C-5 positions of the this compound ring may enhance antibacterial activity by creating a favorable balance between hydrophobicity and polarity. dergipark.org.tr

Another study reported that newly synthesized isoxazoline (B3343090) analogues exhibited moderate to good activity against Streptococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. derpharmachemica.com For example, compounds 4a, 4b, 4c, 4e, 4f, 4j, 4k, and 4l showed good to excellent activity against Staphylococcus aureus with inhibition zones of 17-18 mm. derpharmachemica.com Similarly, compounds 4d and 4e displayed excellent activity against Escherichia coli with an inhibition zone of 22 mm. derpharmachemica.com

The mechanism of antibacterial action is not fully elucidated for all derivatives but is thought to involve the disruption of essential bacterial processes. The structural features of the this compound ring and its substituents play a crucial role in their ability to penetrate bacterial cell walls and interact with intracellular targets. dergipark.org.tr

Table 3: Antibacterial Activity of Selected this compound Derivatives

Compound/Series Bacterial Strain(s) Activity Measurement Source
Synthesized Isoxazolidines (3a-h, 4a-h) S. epidermidis, M. luteus, B. cereus, B. abortus Significant Activity (compared to standards) dergipark.org.tr
Isoxazoline 4d, 4e Escherichia coli Zone of Inhibition: 22 mm derpharmachemica.com
Isoxazoline 4a, 4b, 4c, 4e, 4f, 4j, 4k, 4l Staphylococcus aureus Zone of Inhibition: 17-18 mm derpharmachemica.com
This compound derivatives (2a, 3b, 4b, 5, 6) S. aureus, B. subtilis, E. coli, S. flexneri MIC: 10-50 µg/mL niscpr.res.in
3-Nitroisoxazolines 1, 2 Bacillus subtilis, Staphylococcus aureus Moderate Activity mdpi.com

| Isoxazoline H2, H4 | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant Activity (compared to Ciprofloxacin) | asianjpr.com |

Antifungal Activity

The this compound core is also a key feature in many compounds with potent antifungal properties. dergipark.org.tr Research has demonstrated their effectiveness against a variety of fungal pathogens, including yeast and filamentous fungi. dergipark.org.trnih.gov

A study investigating novel substituted this compound derivatives found that all synthesized compounds displayed significant activity against the yeast Candida albicans. dergipark.org.tr Specifically, compounds 3b, 3f, 3g, 3h, 4e, 4f, and 4h were almost as effective as the standard antifungal drug, nystatin. dergipark.org.tr It has been noted that N-substituted and 3,5-disubstituted isoxazolidines often exhibit antifungal properties. dergipark.org.tr

The substitution pattern on the this compound ring is critical for antifungal efficacy. One study found that cis-3,5-substituted this compound derivatives with a C-5-(substituted phenoxy)methyl group were the most active against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans, with MIC values ranging from 0.7 to 70.0 µg/ml. nih.gov Another study highlighted that 2-(N-methyl) analogues were the most active compounds against the same fungal strains. nih.gov

Furthermore, a series of 3,5-substituted 2-methylisoxazolidines, including imidazole (B134444) and triazole analogs, were shown to have potent antifungal activity against several systemic and dermatophytic fungi. asm.org The mechanism of action for some of these, particularly the azole-containing derivatives, is likely the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane.

Table 4: Antifungal Activity of Selected this compound Derivatives

Compound/Series Fungal Strain(s) Activity Measurement (MIC) Source
3b, 3f, 3g, 3h, 4e, 4f, 4h Candida albicans Activity comparable to Nystatin dergipark.org.tr
C-5-(substituted phenoxy)methyl derivatives T. rubrum, A. fumigatus, C. albicans 0.7 - 70.0 µg/ml nih.gov
2-(N-methyl) analogues 4-6 T. rubrum, A. fumigatus, C. albicans 0.7 - 70.0 µg/ml nih.gov
3a(ii), 3a(vii), 3a(viii), 3b(iv), 3b(vii), 3b(viii) Botrydiplodia theobromae Significant activity comparable to Nystatin nih.gov
3-Nitroisoxazolines 1, 2 Fungal cultures Moderate Activity mdpi.com

| Chiral isoxazoline 3i | S. sclerotiorum | EC50: 0.33 mg/L | acs.org |

Anti-inflammatory Activity

This compound derivatives have also been recognized for their anti-inflammatory potential. dergipark.org.trjyoungpharm.org The search for novel anti-inflammatory agents with improved efficacy and fewer side effects compared to existing drugs has led to the exploration of this heterocyclic scaffold.

Research into indolyl isoxazoline derivatives has shown that these compounds can exhibit significant inhibition of edema in animal models. wisdomlib.org A key finding from these studies is the structure-activity relationship: the presence of electron-donating groups, such as methyl and methoxy, was associated with enhanced anti-inflammatory activity. wisdomlib.org Conversely, derivatives with electron-withdrawing groups like chlorine and bromine demonstrated reduced effectiveness. wisdomlib.org

Molecular docking studies have been employed to understand the potential mechanisms of action. For example, some this compound derivatives have been docked to proteins like Caspase-7, which is involved in inflammation and apoptosis, suggesting that interference with this pathway could be a therapeutic strategy. bibliotekanauki.pl The development of this compound-based compounds offers a promising avenue for creating new treatments for inflammation-related conditions. wisdomlib.org

Anti-parasitic Activity (e.g., Fluralaner)

This compound derivatives have demonstrated significant anti-parasitic properties, most notably in veterinary medicine. bibliotekanauki.plindexcopernicus.com Fluralaner (B1663891), a well-known isoxazoline-containing compound, is a potent agent against a broad spectrum of parasites that affect animals. bibliotekanauki.pl It is a key ingredient in veterinary drugs used for the prevention and treatment of ectoparasites, such as fleas and ticks, in dogs, cats, and poultry. indexcopernicus.comnih.gov The mechanism of action involves the inhibition of γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in arthropods, leading to their paralysis and death. nih.gov Research has shown that fluralaner exhibits high efficacy against various arthropods and demonstrates significant selectivity for invertebrate neurons over mammalian neurons, contributing to its safety profile in treated animals. nih.govresearchgate.net Studies have also explored the mosquitocidal activity of isoxazoline derivatives like fluralaner, afoxolaner, and lotilaner, indicating their potential for vector control. nih.gov

Antituberculosis and Antimycobacterial Activity (e.g., Cycloserine)

The this compound ring is a core component of Cycloserine, a second-line antibiotic used in the treatment of tuberculosis (TB), particularly multi-drug resistant strains. bibliotekanauki.plijpcbs.comjrespharm.com Cycloserine acts by inhibiting two key enzymes, D-alanine racemase and D-alanine:D-alanine ligase, which are essential for the synthesis of the bacterial cell wall. uct.ac.za The emergence of drug-resistant TB has spurred research into new analogues of Cycloserine to improve efficacy and reduce toxicity. uct.ac.za Synthetic analogues, such as terizidone, have shown an improved safety profile. uct.ac.za Current research focuses on synthesizing novel this compound derivatives and evaluating their in vitro antimycobacterial activity against Mycobacterium tuberculosis. uct.ac.za

Antidiabetic Activity (e.g., α-amylase and α-glucosidase inhibition)

Recent studies have highlighted the potential of this compound derivatives as antidiabetic agents through the inhibition of α-amylase and α-glucosidase. mdpi.comnih.govresearchgate.net These enzymes are responsible for the breakdown of carbohydrates in the intestine, and their inhibition can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. mdpi.comresearchgate.net

Newly synthesized enantiopure this compound derivatives have been shown to be potent dual inhibitors of both α-amylase and α-glucosidase, with some compounds exhibiting significantly higher potency than the reference drug, acarbose. mdpi.comresearchgate.net For instance, one study reported a series of this compound derivatives with IC₅₀ values for α-amylase inhibition ranging from 53.03 ± 0.106 to 232.8 ± 0.517 μM, and for α-glucosidase inhibition from 94.33 ± 0.282 to 258.7 ± 0.521 μM, compared to acarbose's IC₅₀ of 296.6 ± 0.825 µM and 780.4 ± 0.346 µM, respectively. mdpi.comresearchgate.net Another study on this compound-isatin hybrids also demonstrated impressive dual inhibitory activity. nih.gov Kinetic studies have revealed that some of these compounds act as competitive inhibitors for both enzymes. mdpi.comresearchgate.net

Table 1: Antidiabetic Activity of this compound Derivatives

Compound Type Target Enzyme(s) Key Findings Reference(s)
Enantiopure Isoxazolidines α-amylase, α-glucosidase Potent dual inhibitors with IC₅₀ values superior to acarbose. mdpi.comresearchgate.net
This compound-isatin Hybrids α-amylase, α-glucosidase Exhibited impressive dual inhibitory activity. nih.gov
Menthone-derived Isoxazolidines α-amylase Displayed good inhibitory activity in a competitive manner. researchgate.net

Antioxidant Activity

Several this compound derivatives have been investigated for their antioxidant properties. researchgate.netbiointerfaceresearch.comnih.gov The ability of these compounds to scavenge free radicals is typically evaluated using in vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2'-azino-bis(3-ethylbenzoline-6-sulfonic acid)) methods. nih.govnih.gov

For example, a study on new isoxazoline derivatives synthesized from monoterpenoids showed that these compounds exhibit significantly higher antioxidant activities, including DPPH radical scavenging, ferric reducing, and metal chelating activities, compared to the parent commercial monoterpenoids. eurekaselect.com Another study on enantiopure isoxazolidines derived from (−)-menthone found that one of the synthesized compounds was a more potent antioxidant than the standard drug in the thiobarbituric acid reactive species (TBARS) assay. researchgate.net Research on benzimidazole (B57391) derived 2-isoxazolines also identified compounds with strong radical scavenging activity. biointerfaceresearch.com

Other Reported Activities (e.g., insecticidal, antidepressant)

Beyond the applications mentioned above, this compound and its partially unsaturated analog, isoxazoline, have been explored for a range of other biological activities.

Insecticidal Activity: The isoxazoline structure is a prominent area of research in pesticides due to its broad insecticidal spectrum and lack of cross-resistance with known insecticides. x-mol.net Novel isoxazoline derivatives have been designed and synthesized that show potent insecticidal activity against various pests, in some cases superior to commercial insecticides like fluralaner and indoxacarb. x-mol.netfigshare.commdpi.com These compounds often target the GABA receptors of insects. x-mol.netmdpi.com

Antidepressant Activity: Some isoxazoline derivatives have been evaluated for their potential as antidepressant agents. psu.eduacademicjournals.org Studies have shown that certain compounds exhibit significant antidepressant activity in animal models, such as the Porsolt behavioural despair test. psu.edu The mechanism of action is thought to be related to the inhibition of monoamine oxidase (MAO) or the combined inhibition of serotonin (B10506) (5-HT) reuptake and α2-adrenoceptor blocking activity. academicjournals.orgacs.org

Structure-Activity Relationship (SAR) Studies for this compound-Containing Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity, guiding the optimization of lead compounds for enhanced potency and selectivity. mdpi.com

In the context of antidiabetic activity , SAR studies on enantiopure isoxazolidines have revealed that the substitution patterns on the molecule significantly influence the inhibitory activities against both α-amylase and α-glucosidase. mdpi.comresearchgate.net For this compound-isatin hybrids, the presence of a chloro substituent attached to the oxoindolin-3-ylidene core was found to be important for potent dual inhibition. nih.gov

For anticancer activity , SAR studies on 3,5-disubstituted isoxazole (B147169) derivatives indicated that methyl, methoxy, or chloride substitutions on the R group enhanced their activity against U87 glioblastoma cells. mdpi.com In another study, it was found that for 4,5-diarylisoxazoles, a 3-hydroxyl group on a specific phenyl ring was required for antiproliferative activity. nih.gov

Regarding antidepressant activity , research on 3-(2''-hydroxy naphthalen-1''-yl)-5-phenyl-2-isoxazolines showed that the presence of electron-releasing groups, such as dimethylamino, methoxy, and hydroxyl substituents, on the phenyl rings at positions 3 and 5 of the isoxazoline ring, considerably enhanced the antidepressant activity. psu.edu

In the development of insecticidal agents , SAR studies of aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have been conducted to optimize their activity. nih.gov Similarly, quantitative structure-activity relationship (QSAR) studies on podophyllotoxin-derived isoxazoline and oxime derivatives have shown that their insecticidal activity is influenced by factors such as electronic distribution and steric factors. acs.org

Isoxazolidines in Modern Drug Discovery and Development

The this compound ring is a valuable scaffold in modern drug discovery due to its versatile biological activities and the relative ease of its synthesis, often through 1,3-dipolar cycloaddition reactions. bibliotekanauki.plresearchgate.netmdpi.com This heterocycle is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The development of this compound-based compounds spans a wide range of therapeutic areas. mdpi.comrsc.org In addition to the applications already discussed, research is ongoing to explore their potential as antifungal, anti-inflammatory, and antiviral agents. bibliotekanauki.plresearchgate.netresearchgate.net The ability to readily synthesize a diverse library of this compound derivatives allows for extensive screening and the identification of novel drug candidates. researchgate.netmdpi.com

Computational tools like molecular docking are increasingly used to understand the interactions between this compound derivatives and their biological targets at the molecular level. bibliotekanauki.plqu.edu.sa This in silico approach aids in the rational design of new compounds with improved binding affinity and selectivity. bibliotekanauki.plqu.edu.sanih.gov Molecular dynamics simulations are also employed to assess the stability of the ligand-receptor complexes. mdpi.comresearchgate.net

The continued exploration of the chemical space around the this compound core, coupled with advances in synthetic methodologies and computational drug design, ensures that this heterocyclic system will remain a significant contributor to the discovery and development of new therapeutic agents. mdpi.comrsc.org

Lead Compound Identification and Optimization

The discovery of new therapeutic agents often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity and serves as the starting point for further development. danaher.com The process of refining this initial molecule into a viable drug candidate is known as lead optimization. danaher.com For this compound derivatives, lead identification and optimization involve a combination of synthetic strategies and computational methods.

The initial identification of lead compounds often arises from screening libraries of synthesized this compound derivatives for biological activity. ontosight.ai The 1,3-dipolar cycloaddition reaction is a primary method for synthesizing a diverse range of this compound structures. researchgate.netresearchgate.netmdpi.com Once an active compound or "hit" is identified, medicinal chemists employ various optimization strategies. ontosight.ai A key approach is the study of the structure-activity relationship (SAR), which examines how modifications to the chemical structure affect the compound's biological activity. ontosight.ai This can be guided by in silico models to predict how changes will impact potency and metabolic stability. ontosight.ai

Computational techniques are integral to modern lead optimization. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate the chemical structures of compounds with their biological activities. researchgate.net Molecular docking simulations can predict the binding affinity and orientation of a derivative within the active site of a target protein, providing insights for rational design. preprints.orgresearchgate.net These computational tools help in designing new analogs with improved pharmacological profiles, such as enhanced metabolic stability, better target selectivity, and reduced toxicity. danaher.comontosight.ai

Fragment-based drug discovery is another powerful strategy for identifying lead compounds. ontosight.ai This involves screening small chemical fragments for their ability to bind to a biological target. ontosight.ai These fragments can then be grown or combined to create more potent lead compounds. ontosight.ai The modification of functional groups on the this compound ring, such as the addition of -COOR, -COOH, -OH, and aryl groups, has been shown to influence antibacterial activity, likely by achieving a balance between hydrophobicity and polarity. dergipark.org.tr

Table 1: Lead Identification and Optimization Strategies for this compound Derivatives

Strategy Description Application Example
Structure-Activity Relationship (SAR) Studying how chemical structure modifications affect biological potency and metabolic stability. ontosight.ai Modifying substituents on the this compound ring to enhance antimicrobial or anticancer effects. dergipark.org.trbohrium.com
High-Throughput Screening (HTS) Rapidly assessing large libraries of chemical compounds for a specific biological activity. danaher.com Screening diverse this compound libraries against cancer cell lines or bacterial strains. bohrium.comumsida.ac.id
Fragment-Based Drug Discovery (FBDD) Identifying low-molecular-weight ligands (fragments) that bind to a biological target, which are then optimized into lead compounds. ontosight.ai Using this compound fragments as starting points for developing more potent enzyme inhibitors.

| Computational Methods (CADD) | Utilizing computer models (e.g., QSAR, molecular docking) to predict compound activity and guide the design of new derivatives. researchgate.net | Predicting the binding of this compound derivatives to target receptors like EGFR to prioritize synthesis. preprints.org |

Targeting Specific Biological Receptors (e.g., EGFR receptor)

A key strategy in modern drug design is to create molecules that interact with specific biological targets involved in disease pathways. The Epidermal Growth Factor Receptor (EGFR) is a well-known tyrosine kinase (TK) that plays a crucial role in cell proliferation and is often overexpressed in various cancers, making it a prime target for anticancer drugs. nih.govacs.org Several isoxazole and this compound derivatives have been designed and synthesized to specifically target and inhibit EGFR-TK. nih.govresearchgate.net

In one study, a series of novel isoxazole derivatives were synthesized and evaluated for their antitumor activity. nih.gov Several compounds demonstrated potent inhibitory activity against the EGFR-TK. nih.gov For instance, compound 25a showed the highest inhibitory activity with an IC₅₀ value of 0.054 µM. nih.gov Molecular docking studies confirmed that this compound could fit well into the active site of EGFR-TK. nih.gov

Another research effort focused on synthesizing this compound derivatives and assessing their antiproliferative activity by targeting EGFR. preprints.org Molecular docking and molecular dynamics simulations were used to study the interaction between the synthesized compounds and the EGFR receptor (PDB: 4ZAU). preprints.org Out of thirty derivatives, compound 11a exhibited the most significant binding energy, suggesting a strong interaction with the target protein. preprints.org The study highlighted that amide NH₂ and NO₂ groups on the this compound derivative were important for the binding process. preprints.org

The selectivity of these compounds is a critical factor. The goal is to inhibit the mutant forms of EGFR found in cancer cells while sparing the wild-type EGFR present in normal cells to minimize side effects. acs.org For example, Osimertinib, a third-generation EGFR-TKI, is nearly 200-fold more selective for mutant EGFR than for wild-type EGFR. acs.org The development of this compound-based inhibitors aims to achieve similar or improved selectivity profiles.

Table 2: EGFR-TK Inhibitory Activity of Selected Isoxazole/Isoxazolidine Derivatives

Compound Target Cancer Cell Lines EGFR-TK IC₅₀ (µM) Reference
Compound 25a HepG2, MCF-7, HCT-116 0.054 nih.gov
Compound 10a HepG2, MCF-7, HCT-116 0.064 nih.gov
Compound 10b HepG2, MCF-7, HCT-116 0.066 nih.gov
Compound 11a Not specified (In silico study) -6.57 kcal/mol (Binding Energy) preprints.org

| Compound IZ3 | MCF-7 | 32.49 µg/ml (Cellular IC₅₀) | umsida.ac.id |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ is indicative of a higher potency.

Prodrug Design and Metabolism Considerations

A prodrug is an inactive or less active molecule that is converted into the active drug within the body through metabolic processes. researchgate.netorientjchem.org This strategy is employed to overcome various challenges in drug development, such as poor solubility, instability, low bioavailability, or to achieve targeted drug delivery. researchgate.netijpcbs.com The design of prodrugs often involves modifying functional groups like carboxylic acids, hydroxyls, or amines to form esters, carbamates, or amides, which can be hydrolyzed by enzymes in vivo. ijpcbs.comacs.org

For heterocyclic compounds like isoxazolidines, prodrug strategies can be particularly relevant. The this compound ring itself can be subject to metabolic transformations. The N-O bond within the this compound ring is relatively labile and can be cleaved under mild reducing conditions. dergipark.org.tr This characteristic is useful not only in synthetic chemistry but also has implications for metabolism, as it can lead to ring-opening, generating 1,3-amino alcohols.

Metabolic hydrolysis is a key reaction in prodrug activation and xenobiotic metabolism in general. wdh.ac.id While amides are generally more stable in vivo, they can be hydrolyzed by enzymes like carboxylesterases or peptidases. ijpcbs.com Carbamate-based prodrugs must undergo hydrolysis at an appropriate rate to release the active drug effectively. acs.org

A specific example of the metabolism of a related heterocyclic system involves the hydrolytic cleavage of a seven-membered ring in the metabolism of benzodiazepines. wdh.ac.id In another case, the metabolism of the bicyclic this compound 5.80 was shown to convert the compound into anthranilic acid (5.81 ). wdh.ac.id Understanding these metabolic pathways is crucial when designing this compound-based drugs. If the parent this compound is the active compound, metabolism could lead to deactivation. Conversely, if a metabolite is the active species, the parent compound acts as a bioprecursor prodrug, which relies on metabolic activation (often oxidative or reductive) rather than simple hydrolysis of a carrier group. orientjchem.orgijpcbs.com Therefore, a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties is essential during the lead optimization phase for any this compound-based therapeutic candidate. danaher.com

Table 3: Common Prodrug Strategies and Metabolic Considerations

Prodrug Type Activation Mechanism Amenable Functional Groups Metabolic Consideration
Carrier-Linked Prodrugs Enzymatic or chemical hydrolysis. ijpcbs.com Carboxylic acids, hydroxyls, amines. ijpcbs.com Rate of hydrolysis must be optimized for effective drug release. acs.org
Bioprecursor Prodrugs Metabolic (oxidative/reductive) activation to form the active drug. orientjchem.orgijpcbs.com The core structure of the molecule itself. The metabolic pathway must be efficient in converting the prodrug to the active form.

| This compound-specific | Reductive N-O bond cleavage. dergipark.org.tr | The this compound ring. | Ring-opening can lead to active 1,3-amino alcohols or inactive metabolites. |

Analytical and Spectroscopic Characterization Techniques for Isoxazolidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR techniques including COSY, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of isoxazolidine derivatives. ¹H and ¹³C NMR provide fundamental information about the carbon-hydrogen framework, while 2D NMR techniques, such as COSY and HSQC, are used to establish connectivity and resolve complex spectral overlaps. researchgate.net

¹H NMR Spectroscopy is used to identify the number of different proton environments and their neighboring protons. The protons on the this compound ring (at positions C3, C4, and C5) typically appear in the aliphatic region of the spectrum. Their chemical shifts and coupling constants are highly dependent on the substituents and the stereochemistry of the ring. For example, the protons at C3, C4, and C5 can exhibit complex splitting patterns due to coupling with each other. researchgate.netresearchgate.net The chemical shift of the C5-H methylene (B1212753) group, for instance, can indicate its attachment to the oxygen atom by appearing in a downfield-shifted position. researchgate.net In one study, the C4-H resonance appeared as a triplet, the C3-H as a doublet, and the C5-H as a doublet, providing clear indicators of their relative positions and couplings. researchgate.net

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the carbons in the this compound ring (C3, C4, and C5) are characteristic. For instance, carbons attached to heteroatoms (oxygen and nitrogen) are deshielded and appear at a lower field. Resonances for C3, C4, and C5 have been reported at approximately δ 74.7, 54.4, and 76.3 ppm, respectively, in certain derivatives. researchgate.net The specific chemical shifts are sensitive to the electronic environment created by various substituents on the ring. researchgate.netresearchgate.net

2D NMR Techniques are crucial for definitive structural assignments.

COSY (Correlation Spectroscopy) experiments establish proton-proton coupling correlations. This is particularly useful for identifying adjacent protons on the this compound ring, helping to trace the spin systems and confirm the connectivity of the C3-C4-C5 fragment. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded protons and carbons. This technique allows for the unambiguous assignment of ¹H signals to their corresponding ¹³C signals, which is essential for confirming the carbon framework of the this compound ring. mdpi.com

Interactive Table: Representative NMR Data for this compound Ring Protons and Carbons

Note: The chemical shift ranges are approximate and can vary significantly based on substitution patterns and stereochemistry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound characterization, IR spectra provide key evidence for the formation of the heterocyclic ring. researchgate.net A crucial observation is the disappearance of characteristic bands from the starting materials, such as the C=N stretching vibration of a nitrone (typically around 1550-1600 cm⁻¹) and the C=C stretching of an alkene (around 1597 cm⁻¹), which confirms their participation in the cycloaddition reaction. researchgate.net

Concurrently, new absorption bands appear that are characteristic of the this compound ring. The stretching vibrations for the C-O and N-O bonds are particularly diagnostic. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for Isoxazolidines

The presence of other functional groups on the this compound scaffold, such as carbonyl (C=O) groups from esters or amides, will also give rise to strong, characteristic absorption bands, typically in the range of 1650-1750 cm⁻¹. researchgate.netbeilstein-archives.org

Mass Spectrometry (MS, High-Resolution MS, LC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with high confidence. researchgate.net This is crucial for confirming the molecular formula of newly synthesized compounds. dergipark.org.tr

In mass spectra of isoxazolidines, the molecular ion peak (M⁺) is often observed, which confirms the molecular weight of the compound. The fragmentation patterns of isoxazolidines can be complex but often involve cleavage of the N-O bond and ring-opening pathways, providing valuable clues about the substitution pattern on the ring. researchgate.netimist.malibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. jchps.com This is particularly useful for analyzing complex reaction mixtures and for the purification and characterization of this compound products. nih.gov LC-MS allows for the determination of the molecular weights of individual components in a mixture. jchps.com

Interactive Table: Common Mass Spectrometry Applications for Isoxazolidines

X-ray Diffraction Studies for Absolute Configuration and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov For this compound derivatives that can be obtained as single crystals, this technique provides precise information on bond lengths, bond angles, and the stereochemical relationships between different substituents on the ring. researchgate.net This is particularly important for establishing the relative and absolute stereochemistry of chiral centers within the this compound ring, which is often challenging to determine solely by spectroscopic methods. nih.gov The crystallographic data, including unit cell dimensions and space group, provide an unambiguous structural proof. researchgate.net

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the weight percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the elemental composition of the synthesized this compound and serves as a crucial check for its purity. jchps.com

Integration of Advanced Spectroscopic and Computational Data for Comprehensive Characterization

For a comprehensive and unambiguous characterization of this compound systems, the integration of data from multiple spectroscopic techniques is often complemented by computational studies. researchgate.net Density Functional Theory (DFT) calculations have become a powerful tool to support experimental findings. researchgate.net DFT can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of complex spectra. aps.orgmdpi.com Furthermore, theoretical calculations can help predict and rationalize the regiochemistry and stereochemistry of the cycloaddition reactions that form the this compound ring, providing insights that are in good agreement with experimental results. mdpi.comresearchgate.net This synergy between experimental spectroscopic data and computational modeling provides a robust framework for the detailed structural elucidation of novel this compound derivatives. ias.ac.in

Q & A

Q. What experimental parameters are critical for ensuring reproducibility in isoxazolidine synthesis via [3+2] cycloaddition?

To achieve reproducibility, document precise stoichiometry, reaction temperature, solvent choice, catalyst loading, and purification methods. For example, maintaining anhydrous conditions and inert atmospheres can prevent side reactions. Experimental sections should detail these parameters to enable replication, as emphasized in scientific reporting standards .

Q. Which spectroscopic techniques are essential for confirming the structural integrity and purity of this compound derivatives?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and DEPT) to verify ring structure and substituent positions.
  • IR spectroscopy to identify functional groups (e.g., N–O stretching at ~950 cm⁻¹).
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.
  • HPLC or GC to assess purity (>95% is typical for publication). New compounds require full spectral data and elemental analysis, as per journal guidelines .

Q. How do solvent polarity and temperature variations influence the yield of this compound in nitrone-alkene cycloadditions?

Systematic studies using a Design of Experiments (DoE) approach can optimize conditions. Polar aprotic solvents (e.g., DMF) often enhance dipolarophile reactivity, while lower temperatures may favor stereoselectivity. Documenting solvent dielectric constants and temperature gradients ensures methodological rigor .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in reaction yields during this compound synthesis under varying catalytic conditions?

  • Kinetic isotope effects (KIE) can identify rate-determining steps (e.g., hydrogen transfer in cycloaddition).
  • Computational modeling (DFT) predicts transition states and regioselectivity.
  • In situ monitoring (e.g., Raman spectroscopy) tracks intermediate formation. Contradictions in copper vs. iron catalyst efficiency, for instance, may arise from redox activity differences, requiring comparative kinetic profiling .

Q. Can electrochemical cross-coupling strategies, such as those used in aziridination, be adapted for stereoselective this compound synthesis?

Electrochemical methods (e.g., anodic oxidation of sulfonamides with alkenes) could enable metal-free, green synthesis. Adjusting electrode potentials and electrolyte composition might control stereochemistry, analogous to aziridine formation via radical/radical cation coupling .

Q. How do isotopic labeling studies enhance understanding of this compound ring-opening dynamics under acidic conditions?

Deuterium or ¹⁵N labeling at the N–O bond can track cleavage pathways via NMR or mass spectrometry. For example, ¹⁸O labeling in hydrolysis experiments clarifies nucleophilic attack mechanisms, aiding in stability optimization for drug delivery systems .

Q. What role do copper-catalyzed azide-alkyne cycloadditions (CuAAC) play in functionalizing isoxazolidines for bioactive molecule design?

CuAAC "click" chemistry enables rapid conjugation of this compound cores with azide-bearing pharmacophores. Key considerations include:

  • Avoiding decomposition of sensitive N–O bonds by using mild Cu(I) catalysts.
  • Protecting group strategies (e.g., tert-butyl) to maintain heterocycle stability during functionalization .

Methodological Guidelines

  • Data Contradiction Analysis : When conflicting catalytic results arise, compare reaction coordinates via Eyring plots or Hammett analyses to isolate electronic/steric effects .
  • Computational Integration : Pair molecular docking (e.g., AutoDock) with in vitro enzyme assays to validate this compound-based inhibitor binding modes, as demonstrated in anticancer studies .
  • Thermal Stability Assessment : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds for storage recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.